molecular formula C12H12N2O B6497121 2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1248379-64-7

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No. B6497121
CAS RN: 1248379-64-7
M. Wt: 200.24 g/mol
InChI Key: BTUXIYOMROYARE-UHFFFAOYSA-N
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Description

The compound “2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonitrile group (-C≡N), which is a strong, polar, and reactive group. The compound also contains a prop-2-en-1-yloxy group, which suggests the presence of an ether and a carbon-carbon double bond .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the carbonitrile group, and the carbon-carbon double bond. These functional groups are often involved in reactions such as electrophilic aromatic substitution (for the pyridine ring) and nucleophilic addition (for the carbonitrile group) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carbonitrile group could increase its solubility in polar solvents .

Scientific Research Applications

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile-cyano-5H,6H,7H-cyclopenta[b]pyridine is a versatile compound that has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of heterocyclic compounds, including indole derivatives, pyridines, and quinolines. It has also been used in the synthesis of drugs and pharmaceuticals, such as anti-cancer agents, and as a catalyst in organic reactions. In addition, it has been used as a ligand in coordination chemistry and as a reagent in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile-cyano-5H,6H,7H-cyclopenta[b]pyridine exerts its effects is not completely understood. However, it is believed that the compound interacts with a variety of proteins and enzymes and modulates their activity. It is also believed to interact with DNA and RNA, which could explain its effects on gene expression and cellular metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-cyano-5H,6H,7H-cyclopenta[b]pyridine are not well understood. However, it has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been shown to have antioxidant, anti-tumor, and anti-metastatic activities. In addition, it has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile-cyano-5H,6H,7H-cyclopenta[b]pyridine is a useful reagent for laboratory experiments. Its solubility in organic solvents makes it easy to handle and use in reactions. It is also relatively stable and can be stored for extended periods of time. However, it is also toxic and should be handled with care.

Future Directions

The potential applications of 2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile-cyano-5H,6H,7H-cyclopenta[b]pyridine are vast. It could be used in the synthesis of novel drugs and pharmaceuticals, as well as in the development of new materials and catalysts. It could also be used in the development of new therapeutic agents for the treatment of various diseases. In addition, it could be used in the development of new diagnostic tools and imaging agents. Finally, it could be used in the study of enzyme mechanisms and the regulation of gene expression.

Synthesis Methods

2-(prop-2-en-1-yloxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile-cyano-5H,6H,7H-cyclopenta[b]pyridine can be synthesized by a variety of methods. One method involves the condensation of 1-cyano-2-propenyl-cyclopenta[b]pyridine and dimethylformamide in the presence of sodium methoxide. This reaction yields the desired product in good yields. Another method involves the reaction of 1-cyano-2-propenyl-cyclopenta[b]pyridine with an aldehyde in the presence of a base such as potassium carbonate. This reaction yields the desired product in moderate yields.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These properties are typically determined through laboratory testing .

properties

IUPAC Name

2-prop-2-enoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-6-15-12-10(8-13)7-9-4-3-5-11(9)14-12/h2,7H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUXIYOMROYARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C2CCCC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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